molecular formula C19H20ClN3O4S3 B2943007 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide CAS No. 941896-59-9

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide

Cat. No.: B2943007
CAS No.: 941896-59-9
M. Wt: 486.02
InChI Key: PSLLJMZNLOLBSZ-UHFFFAOYSA-N
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Description

The compound 1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a sulfonamide derivative featuring a piperidine-4-carboxamide backbone linked to a 5-chlorothiophen-2-ylsulfonyl group and a 4-ethoxy-substituted benzothiazole. While direct pharmacological data for this compound are absent in the provided evidence, its analogs (e.g., CAS 941962-26-1, 1010979-74-4, and 899732-21-9) provide insights into structure-activity relationships (SAR) .

Properties

IUPAC Name

1-(5-chlorothiophen-2-yl)sulfonyl-N-(4-ethoxy-1,3-benzothiazol-2-yl)piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClN3O4S3/c1-2-27-13-4-3-5-14-17(13)21-19(28-14)22-18(24)12-8-10-23(11-9-12)30(25,26)16-7-6-15(20)29-16/h3-7,12H,2,8-11H2,1H3,(H,21,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSLLJMZNLOLBSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)C3CCN(CC3)S(=O)(=O)C4=CC=C(S4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClN3O4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-((5-chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C22H20ClN3O5S3, with a molecular weight of 538.05 g/mol. Its structure includes a piperidine ring, a benzo[d]thiazole moiety, and a chlorothiophenesulfonyl group, which contribute to its biological activity.

Biological Activities

1. Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, a related study showed that synthesized derivatives demonstrated moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

2. Acetylcholinesterase Inhibition
This compound has been evaluated for its acetylcholinesterase (AChE) inhibitory activity, which is crucial for potential applications in treating Alzheimer's disease. Some derivatives exhibited IC50 values ranging from 0.63 µM to 6.28 µM, indicating strong inhibition compared to standard drugs .

3. Urease Inhibition
Urease inhibitors are vital in treating conditions like urinary tract infections and certain types of kidney stones. The compound showed promising urease inhibition with IC50 values significantly lower than reference standards .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Interaction : The sulfonyl group in the compound facilitates interactions with enzyme active sites, enhancing inhibition.
  • Binding Affinity : Docking studies have revealed that the compound binds effectively to bovine serum albumin (BSA), indicating good pharmacokinetic properties .

Case Studies and Research Findings

StudyFindings
Iqbal et al., 2020Demonstrated strong AChE inhibition with several derivatives showing IC50 values as low as 0.63 µM .
Hamid et al., 2020Reported antibacterial activity against Salmonella typhi and Bacillus subtilis, with moderate effectiveness against other strains .
Kumar et al., 2009Investigated anticancer properties, finding significant cytotoxicity against multiple cancer cell lines .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares key structural features and properties of the target compound with three analogs:

Compound Molecular Formula Molecular Weight Key Substituents
Target Compound : 1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide Not explicitly provided* ~500 (estimated) 5-Chlorothiophen-2-ylsulfonyl; 4-ethoxybenzothiazole
CAS 941962-26-1 (1-(4-Chlorobenzenesulfonyl)-N-(4-methylbenzothiazol-2-yl)piperidine-4-carboxamide) C₂₀H₂₀ClN₃O₃S₂ 450.0 4-Chlorobenzenesulfonyl; 4-methylbenzothiazole
CAS 1010979-74-4 (N-(4-(5-Chlorothiophen-2-yl)thiazol-2-yl)-1-(methylsulfonyl)piperidine-4-carboxamide) C₁₄H₁₆ClN₃O₃S₃ 405.9 Methylsulfonyl; 5-chlorothiophen-2-ylthiazole
CAS 899732-21-9 (1-((5-Chlorothiophen-2-yl)sulfonyl)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)piperidine-4-carboxamide) C₂₁H₂₀ClN₃O₃S₃ 494.1 5-Chlorothiophen-2-ylsulfonyl; dihydronaphthothiazole

* Estimated molecular formula for the target compound: C₂₁H₂₁ClN₄O₄S₃ (based on structural analogs).

Key Observations:

Sulfonyl Group Variations: The target compound and CAS 899732-21-9 share the 5-chlorothiophen-2-ylsulfonyl group, while CAS 941962-26-1 uses a 4-chlorobenzenesulfonyl moiety. Thiophene-based sulfonyl groups may enhance π-π stacking interactions compared to benzene derivatives .

Heterocyclic Modifications :

  • The 4-ethoxybenzothiazole in the target compound introduces electron-donating ethoxy substituents, which may improve solubility compared to the 4-methylbenzothiazole in CAS 941962-26-1 .
  • CAS 899732-21-9 incorporates a dihydronaphthothiazole ring, increasing hydrophobicity and steric bulk, which could limit membrane permeability .

Piperidine-4-Carboxamide Backbone :

  • All compounds retain the piperidine-4-carboxamide core, suggesting its importance in binding to a common target (e.g., enzymes with hydrophobic pockets).

Hypothetical Pharmacological Implications

Although biological data are lacking, structural comparisons suggest:

  • Target Selectivity : The 5-chlorothiophen-2-ylsulfonyl group may favor interactions with thiol-containing enzymes (e.g., carbonic anhydrase or cysteine proteases) .
  • Solubility vs.

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